

# Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide

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## Compound of Interest

Compound Name: *Methylbenzyl(cyclohexylmethyl)amine*

Cat. No.: *B8456801*

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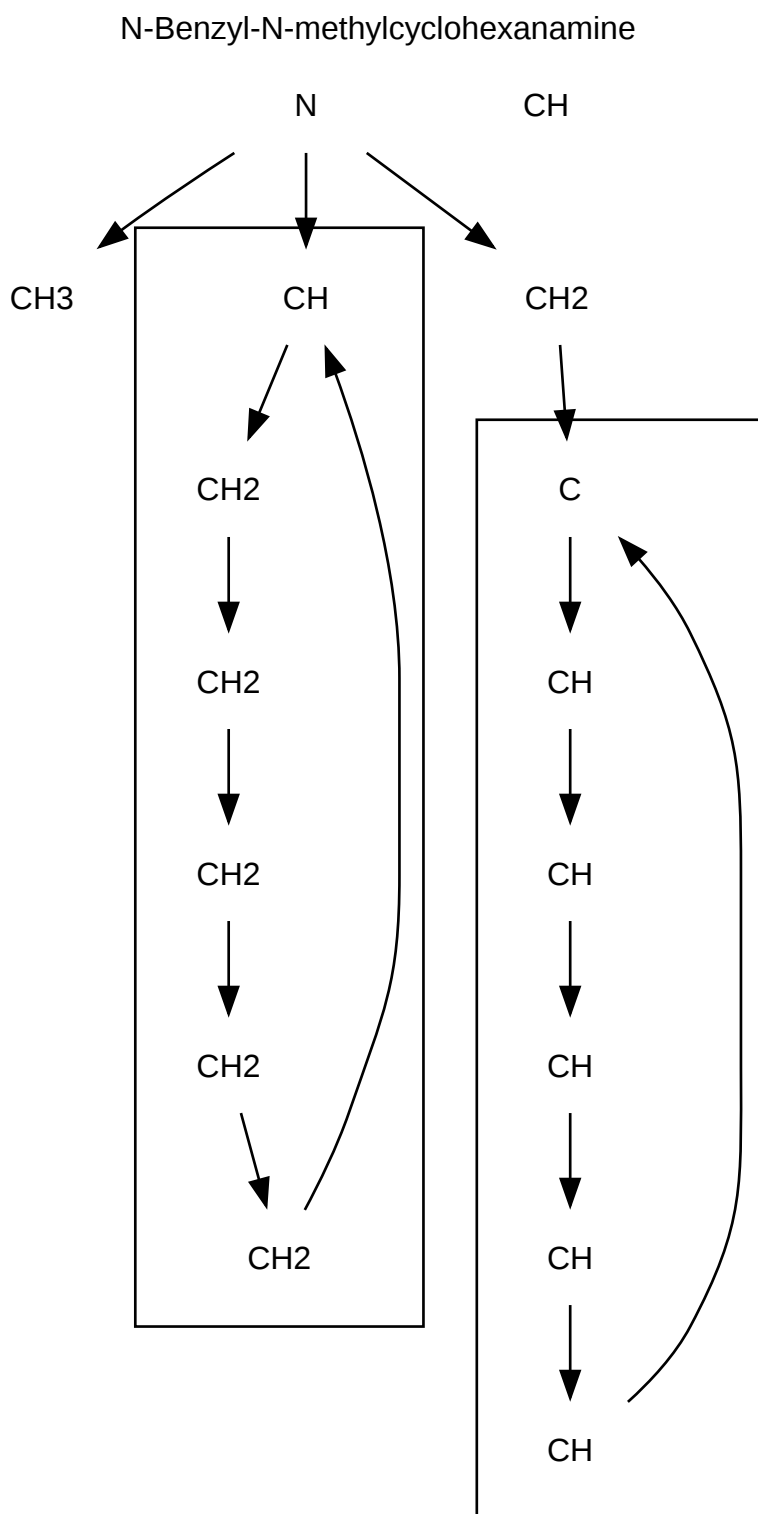
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyl-N-methylcyclohexanamine, also known as **Methylbenzyl(cyclohexylmethyl)amine**. Due to the limited availability of directly published complete datasets for this specific compound, this guide leverages data from analogous structures to present a detailed and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Chemical Structure and Overview

N-Benzyl-N-methylcyclohexanamine is a tertiary amine featuring a benzyl group, a methyl group, and a cyclohexyl group attached to the nitrogen atom. Its chemical structure is foundational to interpreting its spectroscopic data.

Structure:



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Caption: Chemical structure of N-Benzyl-N-methylcyclohexanamine.

## Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for N-Benzyl-N-methylcyclohexanamine.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~ 3.50	Singlet	2H	Benzylic protons (N- $\text{CH}_2$ -Ph)
~ 2.20 - 2.40	Singlet	3H	Methyl protons (N- $\text{CH}_3$ )
~ 2.30 - 2.50	Multiplet	1H	Cyclohexyl methine proton (N-CH)
~ 1.00 - 1.90	Multiplet	10H	Cyclohexyl methylene protons

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 139 - 141	Quaternary aromatic carbon (C <sub>6</sub> H <sub>5</sub> )
~ 128 - 129	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )
~ 126 - 127	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )
~ 60 - 65	Benzylic carbon (N-CH <sub>2</sub> -Ph)
~ 58 - 62	Cyclohexyl methine carbon (N-CH)
~ 40 - 45	Methyl carbon (N-CH <sub>3</sub> )
~ 30 - 35	Cyclohexyl methylene carbons
~ 25 - 27	Cyclohexyl methylene carbons

Note: Predicted chemical shifts are based on data from analogous compounds such as N-benzylaniline, N-methylcyclohexylamine, and other substituted benzylamines.<sup>[1][2]</sup>

## Infrared (IR) Spectroscopy

As a tertiary amine, N-Benzyl-N-methylcyclohexylamine will not exhibit N-H stretching vibrations. The IR spectrum is expected to be dominated by C-H and C-N stretching and bending modes.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2950	Strong	Aliphatic C-H stretch (cyclohexyl and methyl)
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C stretching
~ 1450	Medium	CH <sub>2</sub> bending
1000 - 1250	Medium	C-N stretching
690 - 770	Strong	Aromatic C-H out-of-plane bending

Note: Predicted IR absorptions are based on general principles of IR spectroscopy for tertiary amines and data for similar structures.[2]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-Benzyl-N-methylcyclohexanamine is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from cleavage adjacent to the nitrogen atom (alpha-cleavage).

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
203	[M] <sup>+</sup> (Molecular Ion)
112	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of benzyl radical)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation)
44	[CH <sub>3</sub> -N=CH <sub>2</sub> ] <sup>+</sup>

Note: Predicted fragmentation is based on typical mass spectrometric behavior of tertiary amines.[2]

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of N-Benzyl-N-methylcyclohexanamine in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

$^{13}\text{C}$  NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).

## IR Spectroscopy

### Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of the liquid N-Benzyl-N-methylcyclohexanamine onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.

### Data Acquisition (FTIR):

- Instrument: Fourier Transform Infrared Spectrometer.
- Scan Range: 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

## Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a dilute solution of N-Benzyl-N-methylcyclohexanamine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

### Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).

- Injector Temperature: 250 °C.
- Oven Program:
  - Initial temperature: 80 °C, hold for 1 minute.
  - Ramp to 280 °C at 10 °C/min.
  - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless or split injection).

#### Mass Spectrometry (MS) Conditions:

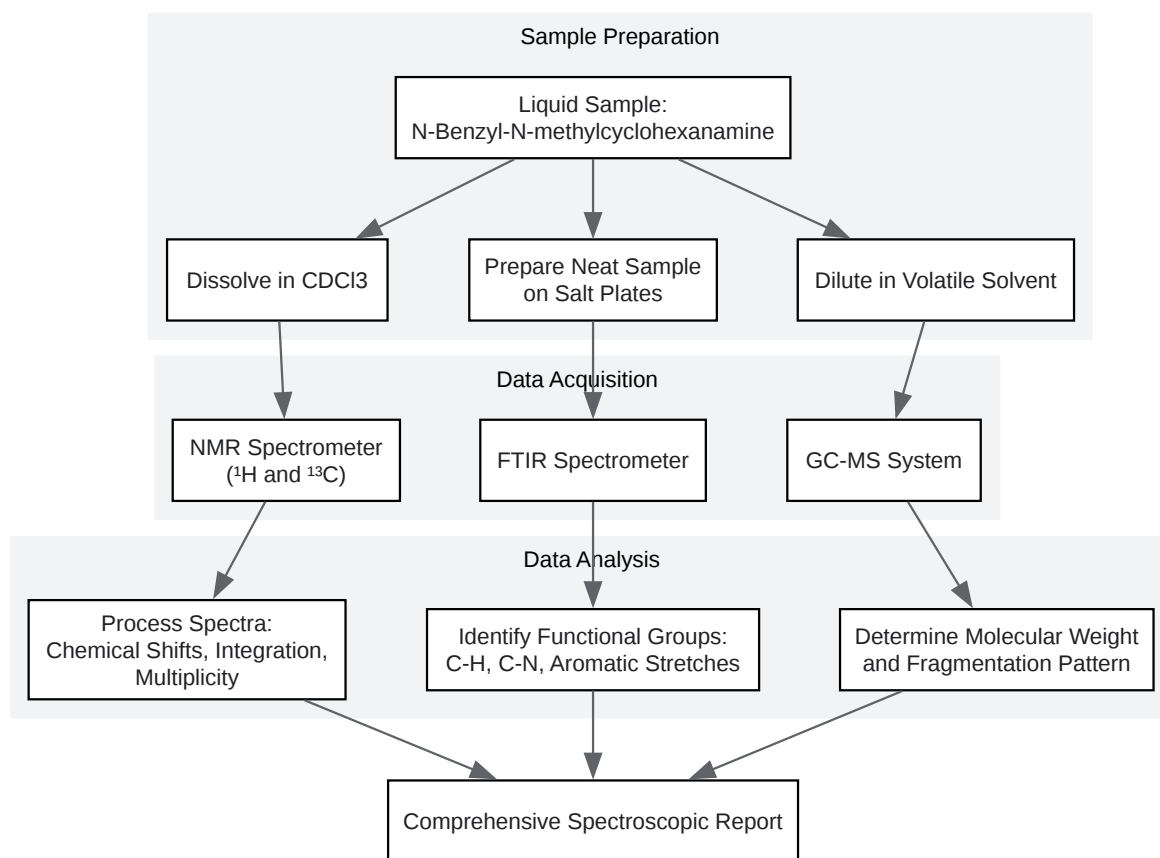
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

## Mandatory Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like N-Benzyl-N-methylcyclohexanamine.



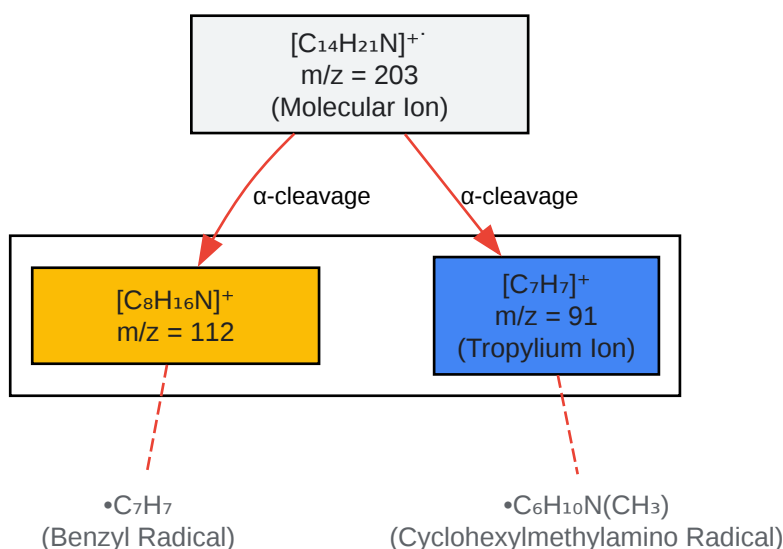


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Caption: General workflow for spectroscopic analysis.

## Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways expected for N-Benzyl-N-methylcyclohexanamine in an electron ionization mass spectrometer.



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Caption: Predicted MS fragmentation of N-Benzyl-N-methylcyclohexanamine.

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## References

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